molecular formula C17H17ClF2N2 B5636971 1-(3-chlorophenyl)-4-(2,4-difluorobenzyl)piperazine

1-(3-chlorophenyl)-4-(2,4-difluorobenzyl)piperazine

Cat. No. B5636971
M. Wt: 322.8 g/mol
InChI Key: YOZLJRNFLZGCSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-chlorophenyl)-4-(2,4-difluorobenzyl)piperazine involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, from 2,6-dichloro-nitrobenzene and piperazine via these steps results in a total yield of 48.2%. The factors influencing key steps like alkylation, acidulation, and nitro group reduction have been thoroughly discussed in the literature (Quan, 2006), (Li Ning-wei, 2005).

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been confirmed using various spectroscopic methods, including IR and 1H-NMR. For example, studies have confirmed the structure of 1-(2,3-dichlorophenyl)piperazine through these techniques, providing insights into the compound's molecular arrangement and electronic configuration (Quan, 2006).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of compounds with potential biological activity. For instance, the synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor have been described, indicating the influence of substituents on the piperazine ring on biological activity (Romagnoli et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability of piperazine derivatives, are crucial for their application in pharmaceutical formulations. While specific data on 1-(3-chlorophenyl)-4-(2,4-difluorobenzyl)piperazine is not directly available, related studies provide a framework for understanding these properties in similar compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other pharmaceutical agents, are essential for the development of drug candidates. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine and its derivatives offer valuable insights into the chemical behavior of piperazine-based compounds in pharmaceutical contexts (Quan, 2006), (Li Ning-wei, 2005).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-14-2-1-3-16(10-14)22-8-6-21(7-9-22)12-13-4-5-15(19)11-17(13)20/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZLJRNFLZGCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257520

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